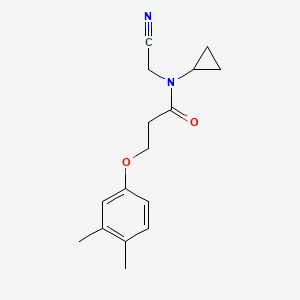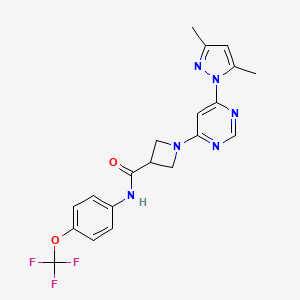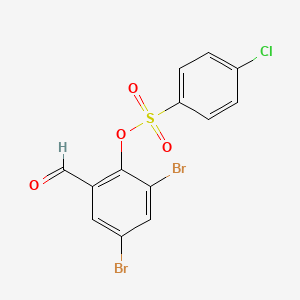
5-(Methoxymethyl)-3-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-3-isoxazolamine, also known as MEM-3-IA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoxazoles and has a molecular formula of C5H8N2O2. In
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-3-isoxazolamine has been studied extensively for its potential therapeutic applications. One of the major areas of research is its use as a modulator of glutamate receptors. Glutamate receptors are involved in various physiological processes, such as learning and memory, and their dysfunction has been implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. 5-(Methoxymethyl)-3-isoxazolamine has been shown to selectively modulate the activity of certain glutamate receptors, which makes it a promising candidate for the development of drugs for these disorders.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)-3-isoxazolamine involves its binding to the glutamate receptor and altering its activity. Specifically, it binds to a site on the receptor that is distinct from the glutamate binding site, which allows it to selectively modulate the activity of certain receptors. This mechanism of action is different from other glutamate receptor modulators, which often bind to the glutamate binding site and affect all receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Methoxymethyl)-3-isoxazolamine depend on the specific glutamate receptor that it modulates. For example, it has been shown to enhance the activity of certain receptors involved in learning and memory, while inhibiting others that are implicated in neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(Methoxymethyl)-3-isoxazolamine for lab experiments is its selectivity for certain glutamate receptors. This allows researchers to study the specific effects of modulating these receptors, without affecting other receptors. Additionally, its synthesis method is relatively straightforward and can be optimized for high yield. However, one limitation of 5-(Methoxymethyl)-3-isoxazolamine is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(Methoxymethyl)-3-isoxazolamine. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its use as a tool for studying glutamate receptors and their role in physiological processes. Finally, the synthesis of 5-(Methoxymethyl)-3-isoxazolamine can be optimized further to improve its yield and purity, which may make it more accessible for research and drug development.
Métodos De Síntesis
The synthesis of 5-(Methoxymethyl)-3-isoxazolamine involves the reaction of 5-hydroxymethylisoxazole with methoxymethylamine in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which is then converted to 5-(Methoxymethyl)-3-isoxazolamine by acidification and purification. The yield of 5-(Methoxymethyl)-3-isoxazolamine can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reactants.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWSJFXXGAKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-3-isoxazolamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)

![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)




![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)